Fluazifop

概述

描述

Fluazifop is an organic compound commonly used as a selective herbicide It is particularly effective against grass weeds in broad-leaved crops such as cotton and soybeanIt is often sold as its butyl ester, this compound-P-butyl, under various brand names .

准备方法

Synthetic Routes and Reaction Conditions

Fluazifop can be synthesized through a multi-step process involving the reaction of 2-(4-(5-trifluoromethyl-2-pyridinyloxy)phenoxy)propanoic acid with butanol in the presence of an acid catalyst. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene .

Industrial Production Methods

Industrial production of this compound-P-butyl involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

化学反应分析

Types of Reactions

Fluazifop undergoes several types of chemical reactions, including:

Hydrolysis: This compound-P-butyl is rapidly hydrolyzed by esterases to its acid derivative, this compound.

Oxidation: This compound can be oxidized under specific conditions to form various metabolites.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acids or bases.

Oxidation: Often involves oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Requires strong reducing agents like lithium aluminum hydride.

Major Products

Hydrolysis: Produces this compound acid.

Oxidation: Yields various oxidized metabolites.

Reduction: Forms reduced derivatives of this compound.

科学研究应用

Herbicidal Efficacy in Crop Management

Fluazifop-p-butyl is primarily utilized for controlling grass weeds in dicotyledonous crops. Research has demonstrated its effectiveness against various grass species, making it a valuable tool for farmers.

Case Study: Timing of Application

A study conducted at the Federal Technological University of Paraná evaluated the efficacy of this compound based on application timing. The results indicated that applications made at night (2 a.m.) resulted in significantly lower doses required to achieve 80% reduction in weed biomass compared to daytime applications (11 a.m. and 4 p.m.) .

| Application Time | Dose Required for 80% Reduction (g/ha) |

|---|---|

| 2 a.m. | 150 |

| 6 a.m. | 160 |

| 11 a.m. | 200 |

| 4 p.m. | 200 |

Impact on Non-Target Species

This compound-p-butyl's selectivity allows it to control grass weeds while minimizing damage to non-target plants, such as wildflowers. A study assessed its phytotoxicity on nine perennial wildflower species and two grass species, revealing that while this compound did cause temporary reductions in seedling emergence at double application rates, most wildflower species showed resilience with no long-term biomass effects .

Phytotoxicity Results

| Wildflower Species | Seedling Emergence (%) | Phytotoxicity Rating (0-10) |

|---|---|---|

| Species A | 85 | 3 |

| Species B | 90 | 2 |

| Species C | 70 | 5 |

Environmental Fate and Safety

Understanding the environmental fate of this compound-p-butyl is crucial for assessing its safety and potential ecological impacts. A study investigated its degradation and leaching behavior in agricultural soils, finding that this compound-p-butyl rapidly degrades to its active form and further to degradation products, which can leach into groundwater .

Degradation Pathways

- Initial Compound: this compound-p-butyl

- Primary Degradation Product: this compound

- Secondary Degradation Product: TFMP (2-hydroxy-5-trifluoromethyl-pyridin)

Innovative Application Techniques

Recent research has explored alternative application methods such as sprinkler irrigation for this compound-p-butyl. Findings indicated that this method could enhance herbicide uptake by target weeds compared to conventional spraying techniques .

Sprinkler Irrigation Study Results

| Application Method | Efficacy (%) on Large Crabgrass |

|---|---|

| Conventional Spray | 75 |

| Sprinkler Irrigation | 85 |

Regulatory Considerations

This compound-p-butyl's use is subject to regulatory assessments to ensure safety for human health and the environment. The European Food Safety Authority (EFSA) has conducted extensive reviews on its risk assessment, concluding that it is safe when used according to guidelines in various crops including pome fruits and legumes .

作用机制

Fluazifop-P-butyl is a selective systemic herbicide that is quickly absorbed through the leaf surface and green stems. It is translocated throughout the plant, accumulating at growing points both above ground and in the roots, rhizomes, and stolons of grass weeds. The herbicide inhibits acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis, leading to the cessation of cell growth and eventual plant death .

相似化合物的比较

Fluazifop belongs to the aryloxyphenoxypropionate class of herbicides, which includes similar compounds such as diclofop, chlorazifop, and haloxyfop. Compared to these compounds, this compound is unique due to its trifluoromethyl group, which enhances its herbicidal activity and selectivity .

List of Similar Compounds

Diclofop: Used for controlling grass weeds in cereal crops.

Chlorazifop: Similar to this compound but with chlorine substituents.

Haloxyfop: Contains a trifluoromethyl group like this compound but with additional chlorine atoms.

生物活性

Fluazifop, specifically this compound-P-butyl, is a systemic herbicide primarily used for controlling grass weeds in various crops. Its biological activity is largely attributed to its R-enantiomer, which is more effective than the S-enantiomer. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

This compound is a chiral molecule with two enantiomers: R-fluazifop and S-fluazifop. The R-enantiomer is responsible for the herbicidal activity, acting as an inhibitor of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid synthesis in plants. By inhibiting this enzyme, this compound disrupts lipid metabolism, leading to the death of susceptible grass species.

Pharmacokinetics and Metabolism

This compound undergoes extensive metabolism in mammals and plants. Studies show that after administration, this compound-P-butyl is rapidly converted to its active form, this compound acid. The metabolism profile varies between species; for instance:

- In Rats : this compound is predominantly excreted as this compound acid, with biliary excretion becoming saturated at high doses. Male rats exhibit higher tissue concentrations due to slower excretion rates compared to females .

- In Mice : After a single oral dose of [^14C]this compound-butyl, approximately 80% was eliminated within 48 hours, with fat tissues showing the highest residue levels .

Toxicological Studies

Toxicological assessments have been conducted across various species to determine the safety profile of this compound. Key findings include:

- Short-term and Long-term Studies : In a 90-day study on hamsters, significant effects were observed at high doses (4000 ppm), including decreased body weight and altered blood parameters . The No Observed Adverse Effect Level (NOAEL) was determined to be 1000 ppm.

- Chronic Toxicity : A 24-month study in rats indicated no treatment-related effects on tumor incidence but noted changes in liver weights and histopathological alterations at higher doses .

Case Studies

Several case studies have highlighted the environmental impact and efficacy of this compound:

- Earthworm Study : A study assessed the effects of this compound on earthworms, revealing significant avoidance behavior at certain concentrations, indicating potential soil toxicity .

- Field Trials : In glasshouse conditions, this compound demonstrated high efficacy against specific grass weeds while showing low toxicity to non-target species .

Research Findings

Recent research has focused on the broader implications of this compound use in agriculture:

- Environmental Persistence : this compound's persistence in soil and water bodies raises concerns about its long-term ecological impact. Studies indicate that it can bind to soil particles, affecting its mobility and degradation rates .

- Human Health Risks : While direct human health effects from this compound exposure are less documented, there are concerns regarding its potential endocrine-disrupting properties based on its chemical structure .

Data Table: Summary of Toxicological Findings

| Study Type | Species | Dose (ppm) | NOAEL (ppm) | Observed Effects |

|---|---|---|---|---|

| Short-term | Hamsters | 0 - 4000 | 1000 | Decreased body weight, altered blood parameters |

| Long-term | Rats | 0 - 250 | 10 | Liver weight increase, histopathological changes |

| Developmental | Rats | 0 - 300 | 100 | Maternal toxicity at high doses |

| Earthworm Behavior | Earthworms | Variable | N/A | Significant avoidance behavior |

属性

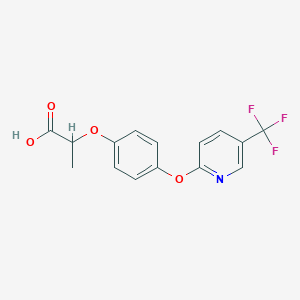

IUPAC Name |

2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVKUEAFAVKILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058163 | |

| Record name | Fluazifop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69335-91-7 | |

| Record name | Fluazifop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69335-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluazifop [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069335917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazifop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUAZIFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JD49YW45K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Fluazifop-butyl is a pro-herbicide that is rapidly hydrolyzed to this compound acid, the active form, within plants. This compound acid inhibits acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis. [, , , , ] This inhibition disrupts lipid synthesis, particularly in actively growing regions like meristems, rhizomes, and stolons of grasses. [, , ] The disruption of lipid synthesis ultimately leads to plant death. [, , ]

A: * Molecular formula: C19H17F3N2O4* Molecular weight: 394.35 g/mol* Spectroscopic data: Spectroscopic data for this compound-butyl and its metabolite, this compound acid, are detailed in several papers using techniques like High-Performance Liquid Chromatography (HPLC) and liquid scintillation spectrometry. [, , , , ]

A: this compound-butyl activity is influenced by various environmental factors. Low temperatures, low humidity, and water stress have been shown to reduce its efficacy. [] Conversely, high post-treatment temperature and humidity enhance its activity. [] Rain shortly after application can reduce its performance due to wash-off. [] Studies have also investigated the effect of environmental conditions on epicuticular wax deposition in giant foxtail, which can influence this compound-P absorption. [] Drought stress and low temperatures increased leaf wax content, while low light intensity decreased it. [] These changes in wax composition can alter leaf wettability and herbicide uptake. []

A: this compound-butyl degrades primarily through microbial metabolism and hydrolysis in the environment. [] It has a soil half-life of one to two weeks and is not readily degraded by sunlight. [] While selective for grasses, potential impacts on non-target organisms and its persistence in the environment require careful consideration. Research on strategies to mitigate negative impacts is crucial. [, ]

A: this compound-butyl is typically formulated as an emulsifiable concentrate. [] Its formulation and stability can be influenced by factors such as adjuvant type, temperature, and storage conditions. [, , , ] Studies have explored different formulations, including seed treatments and combinations with other herbicides, to improve efficacy and target specific weed species. [, ]

A: Analytical methods employed for the determination of this compound-butyl and its metabolite, this compound acid, include:* High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies the herbicide and its metabolite in plant tissues and other matrices. [, , , , ] * Liquid scintillation spectrometry: This method utilizes radiolabeled this compound-butyl to track its uptake, translocation, and metabolism in plants. [, , , ]* Liquid chromatography/tandem mass spectrometry (LC/MS/MS): This powerful technique allows for identification and quantification of this compound-P-butyl metabolites in resistant weed biotypes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。